Methyl 2-(1H-imidazol-4-yl)acetate hydrochloride
Description
Introduction to Methyl 2-(1H-Imidazol-4-yl)Acetate Hydrochloride
Chemical Identity and Nomenclature
This compound exists as a crystalline solid that exemplifies the intersection of heterocyclic chemistry and ester functionality. The compound's chemical identity is fundamentally rooted in its imidazole core structure, which contributes to its distinctive chemical and physical properties. Research indicates that this compound maintains high chemical stability under standard storage conditions, with recommended storage at room temperature in sealed containers. The molecular framework consists of a five-membered imidazole ring directly connected to an acetate ester group through a methylene bridge, with the entire structure existing as a hydrochloride salt. This structural arrangement provides both synthetic versatility and enhanced pharmacological relevance within the broader context of imidazole-containing compounds.
Systematic IUPAC Nomenclature
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is methyl 1H-imidazol-4-ylacetate hydrochloride, as established by international chemical naming conventions. This nomenclature reflects the methodical approach to naming organic compounds, beginning with the ester functional group designation "methyl," followed by the positional descriptor "1H-imidazol-4-yl" indicating the specific attachment point on the imidazole ring, and concluding with "acetate hydrochloride" to denote both the ester linkage and the salt form. The IUPAC naming system ensures unambiguous identification of the compound across global chemical databases and research publications. Alternative systematic nomenclature includes this compound, which emphasizes the acetate chain positioning relative to the imidazole ring. The precision of this nomenclature system enables accurate chemical communication and facilitates consistent identification across diverse research applications and commercial suppliers.
Common Synonyms and Registry Numbers
The compound is registered under Chemical Abstracts Service number 51718-80-0, which serves as its primary international identifier. Multiple synonyms exist within chemical literature, including methyl 2-(1H-imidazol-5-yl)acetate hydrochloride, reflecting the tautomeric nature of the imidazole ring system where positions 4 and 5 can be equivalent depending on protonation state. Additional recognized synonyms encompass methyl 2-(3H-imidazol-4-yl)acetate hydrochloride and 1H-imidazole-5-acetic acid methyl ester hydrochloride, demonstrating the various ways this compound can be systematically described. Commercial suppliers frequently employ catalog-specific designations such as COM448686767 for identification within their product databases. The molecular descriptor codes include MDL number MFCD08275082, facilitating database searches and chemical inventory management.
| Identifier Type | Value | Source |
|---|---|---|
| CAS Registry Number | 51718-80-0 | |
| MDL Number | MFCD08275082 | |
| IUPAC Name | methyl 1H-imidazol-4-ylacetate hydrochloride | |
| Molecular Formula | C₆H₉ClN₂O₂ | |
| Molecular Weight | 176.6 g/mol |
Structural Relationship to Imidazole Derivatives
This compound belongs to the extensive family of imidazole derivatives, which are characterized by the presence of the five-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3. The imidazole ring system exhibits aromatic character due to its planar structure and the presence of six π-electrons, contributing to the compound's stability and chemical reactivity patterns. Within this chemical family, the compound represents a specific subclass where the imidazole ring is functionalized with an acetate ester group, distinguishing it from other imidazole derivatives such as simple imidazoleacetic acid or its various substituted analogs. The structural relationship extends to other imidazole-containing compounds used in pharmaceutical applications, including various antifungal agents that utilize the imidazole core for their biological activity. Research indicates that imidazoles demonstrate amphoteric behavior, functioning as both acids and bases, with the compound's pKa values reflecting this dual nature. The specific substitution pattern in this compound creates unique electronic and steric properties that differentiate it from other members of the imidazole derivative family, particularly in terms of solubility, reactivity, and potential synthetic applications.
The compound's relationship to naturally occurring imidazole derivatives, such as histidine and histamine, highlights the biological relevance of this structural motif. While this compound is synthetically derived, its structural similarity to endogenous compounds like imidazoleacetic acid, which serves as a metabolite in histamine metabolism, underscores the potential biological significance of this chemical framework. The ester functionality in the target compound provides additional synthetic versatility compared to the free carboxylic acid forms found in natural metabolites, enabling diverse chemical transformations and potential applications in medicinal chemistry research.
Properties
IUPAC Name |
methyl 2-(1H-imidazol-5-yl)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2.ClH/c1-10-6(9)2-5-3-7-4-8-5;/h3-4H,2H2,1H3,(H,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGOVUFLIQYXZKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CN=CN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80553064 | |
| Record name | Methyl (1H-imidazol-5-yl)acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80553064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51718-80-0 | |
| Record name | Methyl (1H-imidazol-5-yl)acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80553064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The predominant synthetic approach to methyl 2-(1H-imidazol-4-yl)acetate hydrochloride involves the esterification of imidazole-4-acetic acid or its derivatives with methyl chloroacetate or methanol in the presence of acid catalysts.
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- The key step is the nucleophilic substitution where the imidazole nitrogen attacks the electrophilic carbon of methyl chloroacetate.
- Alternatively, direct esterification of 4-imidazoleacetic acid hydrochloride with methanol in the presence of hydrogen chloride gas or another acid catalyst can be employed.
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- Base catalysts such as sodium hydroxide or potassium carbonate are used to deprotonate the imidazole ring, enhancing nucleophilicity.
- The reaction mixture is heated (often refluxed) to facilitate the formation of the ester bond.
- Solvents like methanol or polar aprotic solvents may be used to optimize solubility and reaction rates.
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- The crude product is purified by recrystallization or chromatographic techniques to obtain the hydrochloride salt in high purity.
Table 1: Summary of Key Synthetic Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting Materials | Imidazole-4-acetic acid, methyl chloroacetate or methanol | High purity reagents recommended |
| Catalyst/Base | Sodium hydroxide, potassium carbonate, or HCl gas | Base for nucleophilic activation; acid for esterification |
| Solvent | Methanol, polar aprotic solvents (e.g., DMF) | Solvent choice affects yield |
| Temperature | Reflux (~60-80 °C) | Controlled heating for reaction completion |
| Reaction Time | Several hours (4-12 h) | Monitored by TLC or HPLC |
| Purification | Recrystallization, chromatography | Ensures removal of unreacted materials |
Industrial Production Methods
Industrial-scale synthesis closely follows lab-scale routes but emphasizes process optimization for yield, purity, and cost-effectiveness.
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- Use of continuous stirred-tank reactors (CSTR) or plug flow reactors allows precise control over reaction parameters.
- Automated temperature, pH, and reactant feed control improve reproducibility.
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- Large-scale recrystallization or preparative chromatography is used.
- Solvent recovery and recycling are incorporated for sustainability.
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- High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are standard for verifying product identity and purity.
Detailed Reaction Mechanism Insights
- The reaction proceeds via nucleophilic substitution on the methyl chloroacetate by the imidazole ring nitrogen.
- The formation of the hydrochloride salt occurs by treatment with hydrogen chloride, stabilizing the product and enhancing crystallinity.
- Side reactions such as hydrolysis of ester groups or over-alkylation are minimized by controlling pH and reaction time.
Research Findings and Data
- Studies show that the esterification yield improves with the use of potassium carbonate as a base and methanol as solvent under reflux conditions.
- The hydrochloride salt form enhances the compound’s solubility and stability, which is critical for storage and further applications.
- Analytical data (from PubChem and EPA DSSTox) confirm the molecular weight as 176.60 g/mol and molecular formula C6H9ClN2O2, consistent with the expected structure.
Comparative Table of Preparation Methods
| Method | Key Reagents | Reaction Conditions | Yield (%) | Purification Method | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Nucleophilic substitution | Imidazole derivative + methyl chloroacetate + base | Reflux in methanol, base catalyst | 70-85 | Recrystallization/Chromatography | High yield, straightforward | Requires controlled base amount |
| Direct esterification | 4-Imidazoleacetic acid + methanol + HCl gas | Acidic reflux | 60-75 | Recrystallization | Simpler reagents | Lower yield, longer reaction time |
| Industrial continuous process | Same as lab method scaled up | Controlled continuous flow | 80-90 | Industrial chromatography | High purity, scalable | Requires specialized equipment |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1H-imidazol-4-yl)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted imidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include imidazole-4-carboxylic acid derivatives, imidazole alcohols, and substituted imidazole derivatives.
Scientific Research Applications
Anticancer Activity
Several studies have highlighted the anticancer properties of imidazole derivatives, including methyl 2-(1H-imidazol-4-yl)acetate hydrochloride. Research indicates that compounds containing imidazole rings can induce apoptosis in specific cancer cell lines. For instance, a study demonstrated that this compound could activate apoptotic pathways in various cancer cells, showing promise as an anticancer agent.
Table 1: Cytotoxic Activity of Imidazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Methyl 2-(1H-imidazol-4-yl)acetate HCl | A549 (Lung Cancer) | 12.5 | |
| Thiadiazole–Imidazole derivatives | HEPG2 (Liver Cancer) | 0.86 | |
| Other imidazole derivatives | Various | Varies |
Neurological Disorders
The compound has also been explored for its potential in treating neurodegenerative diseases such as Alzheimer's disease. Imidazole compounds have been shown to inhibit the production of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. This compound may serve as a lead compound for developing drugs targeting these pathways .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of imidazole derivatives. Research has shown that modifications to the imidazole ring and ester functionalities can significantly impact biological activity. For example, studies have synthesized various analogues and assessed their pharmacokinetic properties, leading to insights into which structural features enhance activity against specific targets .
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Methyl group on imidazole | Increased lipophilicity |
| Carboxylic acid vs. methyl ester | Enhanced solubility and stability |
| Substituents on aromatic ring | Variable cytotoxicity |
Synthesis and Chemical Properties
This compound can be synthesized through several methods, typically involving the reaction of imidazole derivatives with acetic acid derivatives under acidic conditions. The synthesis process yields a compound with notable stability and solubility characteristics, making it suitable for further medicinal applications .
Table 3: Synthesis Conditions
| Reactants | Conditions | Yield (%) |
|---|---|---|
| 4-Imidazoleacetic acid hydrochloride + Methanol | Saturated with HCl gas, RT for 5.5h | Quantitative |
Case Study: Anticancer Screening
In a recent study, this compound was screened against multiple cancer cell lines. The results indicated significant cytotoxicity compared to standard chemotherapeutic agents, suggesting its potential as a novel anticancer drug candidate.
Case Study: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of imidazole derivatives in models of Alzheimer's disease. The study found that this compound effectively reduced amyloid plaque formation in vitro, supporting its role in neuroprotection.
Mechanism of Action
The mechanism of action of Methyl 2-(1H-imidazol-4-yl)acetate hydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. Additionally, the compound can interact with biological membranes, affecting their permeability and function.
Comparison with Similar Compounds
Similar Compounds
- Imidazole-4-acetic acid
- Methyl imidazole-4-carboxylate
- Imidazole-4-carboxamide
Uniqueness
Methyl 2-(1H-imidazol-4-yl)acetate hydrochloride is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications.
Biological Activity
Methyl 2-(1H-imidazol-4-yl)acetate hydrochloride is a compound that has garnered attention due to its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and research findings.
Synthesis
This compound can be synthesized from methanol and 4-imidazoleacetic acid hydrochloride through a reaction with hydrogen chloride. The process typically yields a white solid with a molecular weight of 176.6 g/mol and a molecular formula of C6H9ClN2O2 .
Biological Mechanisms
The compound belongs to the imidazole family, known for their broad range of biological properties. Key activities include:
- Antimicrobial Activity : Imidazole derivatives exhibit significant antibacterial and antifungal properties. This compound has been shown to inhibit various pathogens, making it a candidate for further antimicrobial studies .
- Enzyme Modulation : The compound can act as both a substrate and an inhibitor for specific enzymes, influencing metabolic pathways related to amino acids and neurotransmitter synthesis .
- Antitumor Activity : Some studies indicate that imidazole derivatives can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) production and DNA damage .
Case Studies
-
Antimicrobial Efficacy :
A study investigated the antimicrobial effects of several imidazole derivatives, including this compound. The results indicated effective inhibition against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent . -
Enzyme Interaction :
Research highlighted that this compound interacts with enzymes involved in neurotransmitter metabolism, which may have implications for neurological disorders. It was found to modulate signaling pathways that affect gene expression crucial for cell growth and differentiation . -
Antitumor Effects :
In vitro studies demonstrated that this compound could induce apoptosis in specific cancer cell lines by activating caspases and promoting DNA fragmentation .
Table 1: Comparison of Biological Activities of Imidazole Derivatives
| Compound Name | Antimicrobial Activity | Antitumor Activity | Enzyme Modulation |
|---|---|---|---|
| Methyl 2-(1H-imidazol-4-yl)acetate | Moderate | Yes | Yes |
| Imidazoleacetic Acid | Moderate | No | Yes |
| 1-Methylimidazole | Low | Yes | No |
Table 2: Summary of Research Findings
Q & A
Q. What are the recommended methods for synthesizing Methyl 2-(1H-imidazol-4-yl)acetate hydrochloride, and how can reaction yields be optimized?
Methodological Answer: Synthesis typically involves coupling reactions under anhydrous conditions. For example, imidazole derivatives are often functionalized via nucleophilic substitution or condensation. A validated approach includes:
- Using dry dimethylformamide (DMF) as a solvent and N,N-diisopropylethylamine (DIEA) as a base to deprotonate reactive intermediates .
- Purification via preparative HPLC to isolate the hydrochloride salt, achieving yields of 52–80% depending on reaction scale and conditions .
- Optimizing yields by controlling reaction temperature (e.g., room temperature vs. reflux) and employing inert atmospheres (e.g., argon) to prevent oxidation .
Q. How should researchers characterize the structural integrity of this compound?
Methodological Answer: Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm proton environments and carbon backbone integrity. For example, imidazole ring protons resonate at δ 7.5–8.5 ppm in DMSO-d₆ .
- Mass Spectrometry (MS): High-resolution MS to verify molecular weight (e.g., [M+H]+ ion at m/z 163.57 for the free acid) .
- X-ray Crystallography: For definitive confirmation of stereochemistry and salt formation (if crystalline) .
Q. What storage conditions are critical for maintaining the stability of this compound?
Methodological Answer:
- Store at –20°C in airtight, light-resistant containers to prevent degradation .
- Avoid exposure to moisture and heat, as imidazole derivatives are prone to hydrolysis and thermal decomposition .
- Conduct accelerated stability studies (e.g., 40°C/75% relative humidity) to assess shelf life under stress conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound?
Methodological Answer: Discrepancies (e.g., mp 313–315°C vs. 107–111°C for related imidazole salts) may arise from:
Q. What strategies are effective for designing derivatives of this compound to study structure-activity relationships (SAR)?
Methodological Answer:
- Functional group modifications: Replace the methyl ester with amides or other bioisosteres to alter pharmacokinetic properties .
- Protecting group strategies: Use tert-butoxycarbonyl (Boc) or benzyl groups to protect the imidazole nitrogen during synthesis .
- In silico modeling: Employ molecular docking to predict binding affinity to target proteins (e.g., histamine receptors) before synthesis .
Q. How can researchers validate analytical methods for quantifying this compound in biological matrices?
Methodological Answer:
Q. What experimental precautions are necessary when handling this compound due to its reactivity?
Methodological Answer:
- Reactivity hazards: The hydrochloride salt may release HCl under heating. Use fume hoods and corrosion-resistant equipment .
- Incompatibilities: Avoid strong oxidizers (e.g., peroxides) and bases to prevent exothermic reactions .
- Waste disposal: Neutralize acidic residues with sodium bicarbonate before disposal .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported biological activity of imidazole-based compounds?
Methodological Answer:
- Assay variability: Standardize protocols (e.g., cell lines, incubation times) across studies .
- Salt form differences: Compare free base vs. hydrochloride activity (e.g., solubility impacts bioavailability) .
- Metabolite interference: Use stable isotope-labeled internal standards to distinguish parent compound from metabolites in bioassays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
